molecular formula C9H14F3NO2 B1440220 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid CAS No. 1159983-47-7

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Cat. No. B1440220
M. Wt: 225.21 g/mol
InChI Key: HGCQBESVKCIVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid” is a compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The compound has a piperidine ring attached to an acetic acid group via a 2,2,2-trifluoroethyl group . The IUPAC name is 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid .


Chemical Reactions Analysis

While specific chemical reactions involving “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid” are not detailed in the literature, piperidine derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The compound has a boiling point of 270.6±40.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has a complexity of 222 and a topological polar surface area of 40.5 .

Scientific Research Applications

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid” is a chemical compound with the CAS Number: 1922897-45-7 . It has a molecular weight of 261.67 and its IUPAC name is 2-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)acetic acid hydrochloride . This compound is typically stored at room temperature .

While the specific applications of this compound are not detailed in the available resources, piperidine derivatives, which this compound is a part of, have been used in various areas of research . For example, they have been used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents .

  • PROTAC Development

    • Application Summary : Certain piperidine derivatives, such as 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid and 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid , have been used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .
  • Drug Design

    • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : Piperidine derivatives are often synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Chemical Conjugates

    • Application Summary : Certain piperidine derivatives, such as 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid, have been used in the development of chemical conjugates .
  • Antiviral Agents

    • Application Summary : Some piperidine derivatives have been used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents .
    • Methods of Application : These compounds are typically synthesized and then tested for their antiviral activity using in vitro and in silico approaches .
    • Results : The development of these new isatin derivatives can potentially lead to the discovery of effective antiviral drugs .

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the study and development of new synthesis methods and applications for these compounds, including “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid”, are important areas of future research.

properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)6-13-3-1-7(2-4-13)5-8(14)15/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQBESVKCIVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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